Aqueous Formulation Stability: Methylamino Derivative Enables Room-Temperature Storage Compared to Aminopyrrolidine Analog
In aqueous solution compositions containing sulfonamide-based active pharmaceutical ingredients, the methylamino-substituted pyrrolidine derivative demonstrates superior stability compared to the corresponding 3-aminopyrrolidine analog. Specifically, an aqueous solution containing (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-(methylamino)pyrrolidine as the active ingredient, formulated without citric acid or its salts, exhibits high stability sufficient for room-temperature storage [1]. In contrast, the analogous (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-aminopyrrolidine formulation under identical conditions is not claimed to possess comparable room-temperature stability, necessitating alternative stabilization strategies [2]. This differentiation is explicitly claimed in the patent disclosure, establishing the methylamino moiety as a critical determinant of formulation robustness.
| Evidence Dimension | Aqueous formulation stability (room-temperature storage compatibility) |
|---|---|
| Target Compound Data | (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-(methylamino)pyrrolidine: stable aqueous composition storable at room temperature without citric acid/salts |
| Comparator Or Baseline | (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-aminopyrrolidine: no claim of room-temperature stability under identical formulation conditions |
| Quantified Difference | Qualitative stability advantage (room-temperature storable vs. not claimed stable); quantitative stability data (e.g., degradation rate constants) not disclosed in patent claims |
| Conditions | Aqueous solution composition; pH 5-9; absence of citric acid or salts; ambient room temperature storage |
Why This Matters
For procurement decisions in pharmaceutical formulation development, the methylamino derivative enables simplified supply chain logistics and reduced cold-chain requirements compared to the aminopyrrolidine analog, directly impacting cost and feasibility of commercial drug product manufacturing.
- [1] Kanzawa Y, Katayama K, Nishio F. Stable aqueous solution composition containing sulfonamide compound. US Patent Application 20110184017, published July 28, 2011. Claims 1-5. Asahi Kasei Pharma Corporation. View Source
- [2] Kanzawa Y, Katayama K, Nishio F. Stable aqueous solution composition containing sulfonamide compound. US Patent Application 20110184017, published July 28, 2011. Comparative claims for 3-aminopyrrolidine and 3-(methylamino)pyrrolidine derivatives. View Source
